molecular formula C45H55NO13 B12379873 Microtubule stabilizing agent-1

Microtubule stabilizing agent-1

Cat. No.: B12379873
M. Wt: 817.9 g/mol
InChI Key: UENVEARJCLSOMK-XLKYOGTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Microtubule stabilizing agent-1 is a compound known for its ability to stabilize microtubules, which are essential components of the cytoskeleton in eukaryotic cells. This stabilization is crucial for maintaining cell shape, enabling intracellular transport, and facilitating cell division. Microtubule stabilizing agents are widely used in cancer therapy due to their ability to inhibit cell division by stabilizing microtubules and preventing their depolymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic route often starts with the preparation of a core structure, followed by the addition of side chains and functional groups through reactions such as esterification, amidation, and cyclization .

Industrial Production Methods: Industrial production of microtubule stabilizing agent-1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of catalysts, temperature control, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Microtubule stabilizing agent-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution: Halogens, nucleophiles, and bases.

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

Microtubule stabilizing agent-1 has a wide range of scientific research applications, including:

Mechanism of Action

Microtubule stabilizing agent-1 exerts its effects by binding to the β-tubulin subunit of microtubules, promoting their polymerization and stabilization. This binding prevents the depolymerization of microtubules, thereby inhibiting cell division and inducing apoptosis in rapidly dividing cells. The molecular targets and pathways involved include the stabilization of the microtubule network, disruption of mitotic spindle formation, and activation of apoptotic pathways .

Comparison with Similar Compounds

Microtubule stabilizing agent-1 can be compared with other similar compounds such as paclitaxel, docetaxel, and epothilone. While all these compounds share the ability to stabilize microtubules, this compound is unique in its specific binding affinity and the structural modifications that enhance its stability and efficacy. Similar compounds include:

This compound stands out due to its unique structural features and enhanced stability, making it a valuable compound in both research and therapeutic applications.

Properties

Molecular Formula

C45H55NO13

Molecular Weight

817.9 g/mol

IUPAC Name

[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-[[(E)-4,4-dimethylpent-2-enoyl]amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C45H55NO13/c1-24-28(57-40(54)35(51)33(26-15-11-9-12-16-26)46-31(49)19-20-41(3,4)5)22-45(55)38(58-39(53)27-17-13-10-14-18-27)36-43(8,37(52)34(50)32(24)42(45,6)7)29(48)21-30-44(36,23-56-30)59-25(2)47/h9-20,28-30,33-36,38,48,50-51,55H,21-23H2,1-8H3,(H,46,49)/b20-19+/t28-,29-,30+,33-,34+,35+,36?,38-,43+,44-,45+/m0/s1

InChI Key

UENVEARJCLSOMK-XLKYOGTASA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)/C=C/C(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C=CC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Origin of Product

United States

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